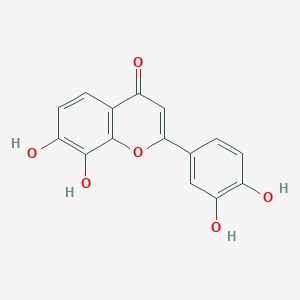
Rhamnocitrin
Vue d'ensemble
Description
Synthesis Analysis
Rhamnocitrin can be isolated from medicinal plants . A study describes the simultaneous determination of formononetin, calycosin, and rhamnocitrin in rat plasma based on ultra-high performance liquid chromatography with tandem mass spectrometry .Physical And Chemical Properties Analysis
Rhamnocitrin is a flavonoid with the chemical formula C16H12O6 . More detailed information about the physical and chemical properties of Rhamnocitrin is not available in the search results.Applications De Recherche Scientifique
Effect on Adipocyte Differentiation
Studies have also explored the effect of Rhamnocitrin on adipocyte differentiation, which is related to fat cell formation and could have implications for obesity treatment or prevention.
Each of these fields presents a unique application of Rhamnocitrin and demonstrates its versatility as a compound with multiple therapeutic benefits. The research is ongoing, and future studies may uncover even more uses for this fascinating phytoconstituent .
Mécanisme D'action
Target of Action
Rhamnocitrin, a flavonoid, has been found to interact with several targets. One of the primary targets is the PPARγ/TGF-β1/Smad2/3 pathway . This pathway plays a crucial role in the regulation of ovarian function, particularly in conditions such as polycystic ovary syndrome (PCOS) .
Mode of Action
Rhamnocitrin interacts with its targets primarily through its antioxidant and anti-inflammatory properties . It has been shown to inhibit ovarian fibrosis and down-regulate the expressions of fibrotic factors . Moreover, it reduces the increased levels of LH, E2, and T, and elevates the decreased FSH level in PCOS rats .
Biochemical Pathways
Rhamnocitrin impacts the PPARγ/TGF-β1/Smad2/3 pathway . It elevates the down-regulated PPARγ, and suppresses the up-regulated TGF-β1 and p-Smad2/3 expressions induced by PCOS . This modulation of the pathway helps ameliorate ovarian fibrosis in PCOS rats .
Result of Action
The action of Rhamnocitrin results in several molecular and cellular effects. It has been found to possess significant anticataract activity, likely due to its antioxidant property . In PCOS rats, Rhamnocitrin treatment resulted in an increase in the corpus luteum and follicles, restoration of irregular estrous cycle, and inhibition of ovarian fibrosis .
Action Environment
The action of Rhamnocitrin can be influenced by environmental factors. For instance, Rhamnus alaternus, a plant species rich in flavonols including Rhamnocitrin, is adapted to various environmental conditions . Factors such as light, water, and biomass accumulation could have a direct impact on the plant’s growth, behavior, distribution, nutrients, or chemical constituents . These factors could potentially influence the action, efficacy, and stability of Rhamnocitrin.
Safety and Hazards
Propriétés
IUPAC Name |
3,5-dihydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-21-10-6-11(18)13-12(7-10)22-16(15(20)14(13)19)8-2-4-9(17)5-3-8/h2-7,17-18,20H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSZRBPYXNEFHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC(=C(C2=O)O)C3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50942365 | |
| Record name | 3,5-Dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50942365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rhamnocitrin | |
CAS RN |
569-92-6, 20243-59-8 | |
| Record name | Rhamnocitrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=569-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rhamnocitrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000569926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50942365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RHAMNOCITRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZ59ZB4HBU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key pharmacological activities of Rhamnocitrin?
A1: Rhamnocitrin exhibits a diverse range of pharmacological activities, including:
- Anti-atherogenic: It protects LDL from oxidation and suppresses macrophage uptake of oxidized LDL, thus preventing atherosclerosis [].
- Antioxidant: Rhamnocitrin demonstrates potent free radical scavenging activity [, , ] and can upregulate the expression of antioxidant enzymes such as Cat, Sod2, Gpx3, Mgst1, Prdx3, Gsta4, Gsr, and Sod1 [].
- Anti-cancer: It shows inhibitory effects on the growth of various human tumor cell lines in vitro [].
- Anti-bacterial: Rhamnocitrin exhibits antibacterial activity against various bacterial strains [, ].
- Anti-inflammatory: It reduces inflammation through various mechanisms, including modulation of the PPARγ/NF-κB/TGF-β1/Smad2/3 signaling pathway [, , ].
- Enzymatic: Rhamnocitrin inhibits enzymes like 15-lipoxygenase [] and soluble epoxide hydrolase (sEH) [].
- Neuroprotective: It offers protection against oxidative stress in neuronal cells [].
Q2: How does Rhamnocitrin ameliorate ovarian fibrosis in Polycystic Ovary Syndrome (PCOS)?
A2: Research suggests that Rhamnocitrin ameliorates PCOS-induced ovarian fibrosis through the PPARγ/TGF-β1/Smad2/3 pathway [, ]. It achieves this by:
Q3: How does Rhamnocitrin interact with Wisp2 in ovarian granulosa cells?
A3: Studies indicate that Rhamnocitrin interacts with the WNT1-inducible-signaling pathway protein 2 (Wisp2) to regulate fibrosis in ovarian granulosa cells []. This interaction modulates the PPARγ/NF-κB/TGF-β1/Smad2/3 signaling pathway, leading to decreased fibrosis.
Q4: Can Rhamnocitrin be beneficial for neuropathic pain?
A4: Research suggests that Rhamnocitrin holds potential for treating oxaliplatin-induced neuropathic pain []. It achieves this by:
Q5: What is the molecular formula and weight of Rhamnocitrin?
A5: Rhamnocitrin (7-methylkaempferol) has the molecular formula C16H12O6 and a molecular weight of 299.26 g/mol.
Q6: What spectroscopic techniques have been used to characterize Rhamnocitrin?
A6: Various spectroscopic methods have been employed to characterize Rhamnocitrin, including:
- UV-Vis Spectroscopy: Provides information about the compound's electronic transitions and helps identify its chromophores [].
- NMR Spectroscopy (1H and 13C): Reveals the structure and connectivity of atoms within the molecule, providing detailed structural information [, , , ].
- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound, aiding in structural elucidation and identification [, , , ].
Q7: What are the major metabolites of Complanatuside, a compound closely related to Rhamnocitrin, in rats?
A7: Studies reveal that Complanatuside undergoes extensive metabolism in rats, primarily through glucuronidation and sulfonation []. The major metabolites identified are rhamnocitrin 3-O-β-glc and rhamnocitrin, suggesting that Rhamnocitrin is a key circulating form of Complanatuside after oral administration.
Q8: What analytical techniques are used to quantify Rhamnocitrin in biological samples?
A8: Several analytical methods have been developed for Rhamnocitrin quantification, including:
- High-Performance Liquid Chromatography (HPLC): This versatile technique is commonly used to separate, identify, and quantify Rhamnocitrin in plant extracts and biological samples [, , , , ].
- Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS): This highly sensitive and specific method enables the simultaneous determination of Rhamnocitrin and its metabolites in complex biological matrices, such as plasma [, ].
Q9: How is the quality of Rhamnocitrin controlled during development and manufacturing?
A9: Ensuring the quality, safety, and efficacy of Rhamnocitrin during development and manufacturing involves:
- Reference Standard Preparation: High-purity Rhamnocitrin reference standards are prepared for use in analytical methods, ensuring accurate quantification and quality control [].
- Analytical Method Validation: Analytical methods used to quantify Rhamnocitrin undergo rigorous validation processes to demonstrate their accuracy, precision, specificity, linearity, range, robustness, and stability, ensuring reliable and reproducible results [, ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















